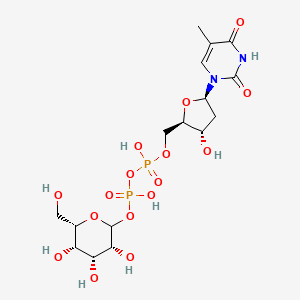
dTDP-L-talose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-L-talose is a dTDP-talose.
Scientific Research Applications
1. Polysaccharide Antigen Synthesis
The unusual sugar 6-deoxy-l-talose, a constituent of cell wall components in some bacteria, is synthesized through the activity of thymidine diphosphate (dTDP)-6-deoxy-l-lyxo-4-hexulose reductases. This pathway, involving dTDP-6-deoxy-l-talose, is critical in the biosynthesis of serotype-specific polysaccharide antigens in bacteria like Actinobacillus actinomycetemcomitans (Nakano et al., 2000).
2. Biosynthetic Gene Cluster
The biosynthesis of dTDP-6-deoxy-l-talose in Kitasatospora kifunensis is facilitated by a specific gene cluster. This gene cluster serves as a template for recombinant proteins that are essential in the biosynthetic pathway of dTDP-6-deoxy-l-talose from various precursors (Karki et al., 2010).
3. Capsular Polysaccharides in Bacteria
In Acinetobacter baumannii, the K11 and K83 capsular polysaccharides, which contain 6-deoxy-l-talose, are synthesized through pathways involving dTDP-l-Rhap synthesis and a talose epimerase gene. These polysaccharides are crucial for the structural and functional integrity of bacterial cell walls (Kenyon et al., 2017).
4. Streptomycin Biosynthesis
The synthesis of dTDP-dihydrostreptose, a component of the antibiotic streptomycin, involves enzymes like dTDP-4-keto-L-rhamnose 3,5-epimerase from Streptomyces griseus. This illustrates the role of dTDP-linked sugars in antibiotic biosynthesis (Wahl & Grisebach, 1979).
5. Role in Dental Plaque Formation
Research on Actinomyces viscosus, a bacterium implicated in dental plaque formation, shows the biosynthesis of 6-deoxy-l-talose as a significant process in the formation of cell wall components. This suggests a role in bacterial adhesion and colonization in the oral cavity (Tylenda et al., 1979).
6. Antibiotic Activity and Glycosylation Engineering
Research into the glycosylation engineering of novel antibiotics has highlighted the importance of dTDP-activated sugars like 6-deoxyhexoses. These sugars are essential for the antibiotic activity of several clinically important antibiotics (Rupprath et al., 2005).
7. Glycoscience Research
The synthesis and availability of diverse dTDP-activated sugar nucleotides, including those related to dTDP-L-talose, provide essential tools for research in glycoscience. This advances the understanding of carbohydrate biosynthesis and the exploration of new glycosyltransferases (Wei et al., 2023).
properties
Product Name |
dTDP-L-talose |
|---|---|
Molecular Formula |
C16H26N2O16P2 |
Molecular Weight |
564.3 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/t7-,8-,9+,10+,11+,12+,13+,15?/m0/s1 |
InChI Key |
YSYKRGRSMLTJNL-QUZYTLNHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
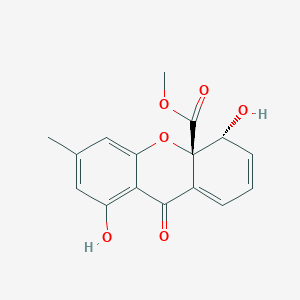
![2-(3-Chloro-6-methyl-8-phenyl-4,5,7,8-tetrahydrothieno[2,3-d]azepin-2-yl)propan-2-ol](/img/structure/B1242614.png)
![WX UK1 [Who-DD]](/img/structure/B1242615.png)
![2-benzyl-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonylpropanamide](/img/structure/B1242616.png)
![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)
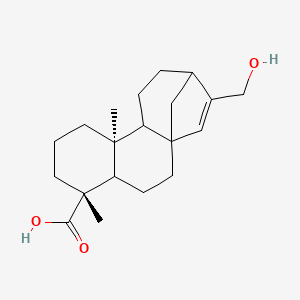
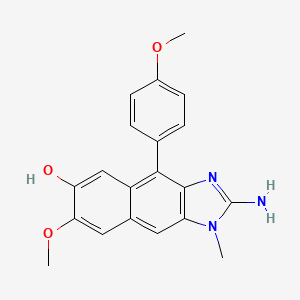
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)
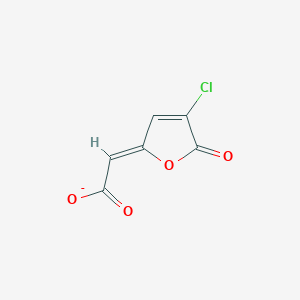

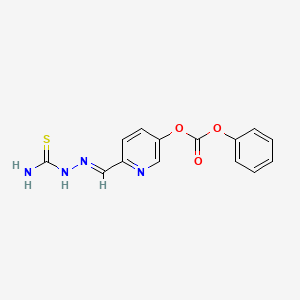
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)